2,3-Diphenyl-5-(pyridin-2-yl)pyrazine
Description
Contextual Significance of Pyrazine (B50134) and Pyridine (B92270) Scaffolds in Advanced Chemical Systems
Pyrazine and pyridine are fundamental nitrogen-containing heterocycles that feature prominently in numerous areas of chemical science. researchgate.netresearchgate.net Their incorporation into molecular frameworks is a well-established strategy for developing functional materials and therapeutic agents. nih.govarabjchem.org The pyridine ring, for instance, is a structural unit in many FDA-approved drugs, highlighting its importance in medicinal chemistry. researchgate.net Similarly, pyrazine derivatives are recognized for a wide array of biological activities and are pivotal in the synthesis of bioactive components. mdpi.comtandfonline.com The combination of these two scaffolds into a single molecular entity, as seen in 2,3-Diphenyl-5-(pyridin-2-yl)pyrazine, offers a platform to create molecules with synergistic or entirely new properties.
The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement. mdpi.com This configuration makes the ring electron-deficient and a weaker base compared to pyridine. researchgate.net Its electronic nature allows it to function as a π-acceptor, a property that is highly valuable in the design of organic electronic materials. acs.org The planar and rigid structure of pyrazine contributes to the formation of extended π-conjugated systems, which are essential for applications in organic light-emitting diodes (OLEDs) and organic semiconductors. researchgate.netresearchgate.net The structural versatility of pyrazine is demonstrated by its ability to be substituted at various positions, allowing for the fine-tuning of its chemical and physical properties. researchgate.netresearchgate.net This adaptability makes it a popular building block in the synthesis of complex molecules, catalysts, and functional dyes. mdpi.comtandfonline.com
Table 1: Comparative Properties of Pyrazine and Related Heterocycles
| Property | Pyrazine | Pyridine | Pyrimidine |
|---|---|---|---|
| Structure | 1,4-Diazine | Azine | 1,3-Diazine |
| pKa (of conjugate acid) | 0.65 mdpi.com | 5.25 wikipedia.org | 1.3 mdpi.com |
| Resonance Energy (kcal/mol) | 24.3 mdpi.com | ~28 | ~26 |
| Electronic Nature | Electron-deficient, π-acceptor acs.org | Weak π-acceptor wikipedia.org | Electron-deficient |
This table provides an interactive comparison of the fundamental properties of pyrazine, pyridine, and pyrimidine.
The pyridine moiety is one of the most extensively used heterocycles in molecular design and coordination chemistry. nih.gov The lone pair of electrons on the nitrogen atom is not part of the aromatic system and is readily available for coordination with metal ions. nih.gov This makes pyridine and its derivatives excellent ligands for forming stable transition metal complexes. wikipedia.orgacs.org The rigid structure of the pyridine ring provides a predictable platform for constructing complex molecular architectures, including catalysts for asymmetric synthesis and sensors for specific metal ions. nih.gov In materials science, the rich coordination chemistry of pyridine-type ligands is used to build functional molecular assemblies and surface-confined metal-organic networks. acs.org Its prevalence in over 7,000 drugs underscores its role as a "privileged scaffold" in medicinal chemistry, where its presence can significantly influence a molecule's pharmacological activity. arabjchem.org
Rationale for Focused Investigation of this compound and its Analogues
The focused investigation of this compound and its analogues is driven by the strategic combination of three distinct chemical moieties: a pyrazine core, a pyridine substituent, and two phenyl groups. This molecular architecture is designed to create a multifunctional compound with potential applications in materials science and medicinal chemistry.
The rationale can be broken down as follows:
Electronic Tuning: The electron-deficient pyrazine core acts as a central electron acceptor. The phenyl groups attached at the 2 and 3 positions can be modified to tune the electronic properties and extend the π-conjugation of the system.
Coordinating Functionality: The pyridin-2-yl group introduces a potent metal-coordinating site. This allows the molecule to act as a ligand, forming complexes with transition metals for applications in catalysis or as building blocks for supramolecular assemblies.
Structural Scaffolding: The combination of these rings creates a rigid, polyaromatic scaffold. Such structures are investigated for their photophysical properties, including fluorescence and electroluminescence, making them candidates for organic electronic devices. mdpi.com
Bioactivity: The integration of pyridine and pyrazine rings is a known strategy in drug design. Analogous structures, such as pyridopyrazines, have been synthesized and evaluated for their antiproliferative activity against cancer cell lines and as kinase inhibitors. mdpi.comnih.gov
Research on closely related compounds, such as 2,3-diphenylpyrido[2,3-b]pyrazine, has demonstrated that these systems can be chemically modified to explore structure-activity relationships. mdpi.com The synthesis and characterization of these analogues provide valuable data on their chemical and biological behavior.
Table 2: Characterization Data for an Analogue Compound: 7-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine
| Property | Data |
|---|---|
| Appearance | Whitish powder |
| Melting Point (°C) | 220 |
| ¹H-NMR (CDCl₃, δ ppm) | 7.32–7.44 (m, 6H), 7.64–7.69 (m, 4H), 8.28 (d, 1H), 8.70 (d, 1H) |
| ¹³C-NMR (CDCl₃, δ ppm) | 116.1, 128.3, 128.4, 129.7, 129.8, 130.3, 135.6, 136.6, 137.6, 149.1, 153.6, 155.0, 157.1 |
Data sourced from related research on pyridopyrazines. mdpi.com This table illustrates the type of characterization performed on analogous structures.
Overview of Key Research Avenues for Polyaromatic Pyrazine-Pyridine Systems
The unique combination of electronic and structural features in polyaromatic systems containing both pyrazine and pyridine rings has opened up several key avenues of research. These investigations span from fundamental materials science to applied medicinal chemistry.
Key research areas include:
Organic Electronics: These compounds are explored as materials for organic light-emitting diodes (OLEDs). The pyrazine core can enhance electron transport, and by tuning the substituents, the emission color and efficiency can be controlled. Pyrazine-fused polycyclic aromatic hydrocarbons are being developed as multiple-resonance emitters for narrowband deep-blue emission, which is crucial for high-purity color displays. researchgate.net
Organic Semiconductors: The extended π-conjugation and electron-accepting nature of these systems make them promising candidates for n-type organic semiconductors. Research focuses on designing molecules that facilitate efficient charge transport for use in organic field-effect transistors (OFETs) and organic photovoltaic devices. researchgate.netacs.org
Medicinal Chemistry: Fused pyrazine-pyridine scaffolds, such as imidazo[1,2-a]pyrazine, are being designed and synthesized as potential therapeutic agents. nih.gov Research has shown that derivatives of these systems can exhibit potent antiproliferative activity against cancer cells, such as melanoma. mdpi.comnih.gov They are also investigated as inhibitors of specific protein kinases, which are important targets in cancer therapy. mdpi.com
Photophysics and Sensing: The rigid, aromatic nature of these molecules often leads to interesting photophysical properties, including high fluorescence quantum yields. This makes them suitable for development as fluorescent probes and sensors for detecting specific ions or molecules.
Table 3: Summary of Research Avenues for Pyrazine-Pyridine Systems
| Research Avenue | Target Application | Key Molecular Features |
|---|---|---|
| Organic Electronics | Organic Light-Emitting Diodes (OLEDs) | Electron-deficient pyrazine core, extended π-conjugation, tunable emission properties. researchgate.net |
| Organic Semiconductors | Organic Field-Effect Transistors (OFETs) | Planar structure, electron-accepting character for n-type transport. researchgate.net |
| Medicinal Chemistry | Anticancer Agents, Kinase Inhibitors | Bioactive scaffold, sites for functionalization to improve potency and selectivity. mdpi.comnih.gov |
| Coordination Chemistry | Catalysts, Supramolecular Materials | Presence of nitrogen atoms (pyridine) for metal coordination. nih.gov |
This interactive table summarizes the primary areas of research and the desired molecular characteristics for each application.
Structure
3D Structure
Properties
CAS No. |
397863-89-7 |
|---|---|
Molecular Formula |
C21H15N3 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2,3-diphenyl-5-pyridin-2-ylpyrazine |
InChI |
InChI=1S/C21H15N3/c1-3-9-16(10-4-1)20-21(17-11-5-2-6-12-17)24-19(15-23-20)18-13-7-8-14-22-18/h1-15H |
InChI Key |
DPSJCCIRTQEXJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(N=C2C3=CC=CC=C3)C4=CC=CC=N4 |
Origin of Product |
United States |
Iii. Spectroscopic and Diffraction Based Structural Elucidation of 2,3 Diphenyl 5 Pyridin 2 Yl Pyrazine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Confirmation
In the ¹H NMR spectrum of a compound like 2,3-Diphenyl-5-(pyridin-2-yl)pyrazine, distinct signals are expected for the protons of the pyrazine (B50134), phenyl, and pyridyl rings. The aromatic region (typically δ 7.0-9.0 ppm) would contain a complex set of multiplets. The protons on the two phenyl groups at the 2 and 3 positions would likely appear as overlapping multiplets. The single proton on the pyrazine ring would be a singlet, and the four protons of the pyridyl group would show characteristic splitting patterns (doublets and triplets). For instance, in the related 2,5-diphenylpyrazine (B189496), the pyrazine protons appear as a singlet at δ 9.06 ppm, while the phenyl protons resonate as multiplets between δ 7.46-8.05 ppm. rsc.org Similarly, for 2,5-bis(3-fluorophenyl)pyrazine, the pyrazine protons are observed as a singlet at δ 8.94 ppm. rsc.org
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Pyrazine-H | ~9.0 | Singlet |
| Phenyl-H | 7.3 - 8.1 | Multiplet |
Note: This table is predictive and based on data from analogous compounds.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, one would expect to see signals for the four distinct carbons of the pyrazine ring, the carbons of the two phenyl groups, and the five carbons of the pyridyl group. The chemical shifts of the pyrazine ring carbons are influenced by the nitrogen atoms and the attached aromatic substituents. In 2,5-diphenylpyrazine, the pyrazine carbons appear at δ 150.7 and 141.2 ppm, while the phenyl carbons are observed at δ 126.8, 129.0, 129.7, and 136.3 ppm. rsc.org The introduction of the pyridyl group would introduce additional signals and slightly alter the shifts of the pyrazine carbons due to its electronic effects.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyrazine-C | 140 - 155 |
| Phenyl-C | 125 - 140 |
Note: This table is predictive and based on data from analogous compounds.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For an aromatic heterocyclic compound like this compound, the IR spectrum would be dominated by absorptions corresponding to C-H and C=C/C=N stretching and bending vibrations.
Key expected IR absorption bands would include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
C=C and C=N stretching: A series of sharp bands in the 1400-1650 cm⁻¹ region, characteristic of the pyrazine, phenyl, and pyridyl rings.
Aromatic C-H out-of-plane bending: Strong absorptions in the 690-900 cm⁻¹ region, which can provide information about the substitution pattern of the aromatic rings.
For example, the IR spectrum of the related compound (E)-1-(3-Hydroxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one shows characteristic aromatic C-H stretching at 3055 cm⁻¹ and C=C/C=N stretching bands at 1664, 1616, and 1591 cm⁻¹. brieflands.com While Raman spectroscopy data is less commonly reported, it would provide complementary information, particularly for the symmetric vibrations of the aromatic rings.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aromatic C=C/C=N Stretch | 1400 - 1650 |
Note: This table is predictive and based on data from analogous compounds.
Mass Spectrometry for Molecular Weight Determination and Fragmentation Patterns
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through analysis of its fragmentation patterns. For this compound (C₂₁H₁₅N₃), the expected exact mass would be 309.1266 g/mol . The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 309.
Under electron ionization (EI), the molecule would be expected to fragment in a predictable manner. Common fragmentation pathways for such aromatic systems include the loss of small stable molecules or radicals. For instance, the mass spectrum of 2,5-diphenylpyrazine shows a molecular ion peak at m/z 232, followed by fragments corresponding to the loss of components of the pyrazine ring. rsc.org The fragmentation of this compound would likely involve cleavages around the pyrazine ring and the loss of phenyl or pyridyl radicals.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [M]⁺ | 309 | Molecular Ion |
| [M - C₆H₅]⁺ | 232 | Loss of a phenyl radical |
Note: This table is predictive and based on theoretical calculations and fragmentation patterns of similar compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated π-systems. The extended conjugation in this compound, involving the pyrazine, phenyl, and pyridyl rings, is expected to result in strong absorption in the UV region. The spectrum is likely to show multiple absorption bands corresponding to π → π* and n → π* transitions. researchgate.net
The gas-phase UV absorption spectrum of the parent pyrazine molecule shows two broad bands with maxima at 256 and 317 nm. researchgate.net The addition of phenyl and pyridyl substituents typically causes a bathochromic (red) shift to longer wavelengths due to the extension of the conjugated system. For example, a class of π-conjugated 2,5-bis(benzoazol-2-yl)pyrazine dyes exhibit absorption maxima in the range of 378-395 nm. clockss.org Therefore, this compound is expected to have its primary absorption maxima in the 300-400 nm range. The exact position and intensity of these bands would be sensitive to the solvent polarity.
Table 5: Predicted UV-Vis Absorption Data for this compound
| Transition Type | Predicted λ_max (nm) |
|---|---|
| π → π* | 300 - 400 |
Note: This table is predictive and based on data from analogous compounds.
X-ray Crystallography for Solid-State Molecular Structure and Packing
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions and crystal packing.
While the crystal structure of this compound itself is not described in the provided sources, the structure of the closely related 2,3,5-triphenylpyrazine (B8588521) has been determined. nih.gov In this analog, the pyrazine ring is nearly planar, adopting a slight twist-boat conformation. The three phenyl rings are not coplanar with the central pyrazine ring, exhibiting significant dihedral angles. Specifically, the phenyl ring at position 3 makes dihedral angles of 64.0° and 45.8° with the phenyl rings at positions 2 and 5, respectively. The dihedral angle between the phenyl rings at positions 2 and 5 is 49.7°. nih.gov
A similar non-planar arrangement would be expected for this compound due to steric hindrance between the adjacent aromatic rings. The crystal packing would likely be dominated by van der Waals forces and potentially weak C-H···N or C-H···π interactions.
Table 6: Crystallographic Data for the Analogous 2,3,5-Triphenylpyrazine
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P bca |
| a (Å) | 15.563 (2) |
| b (Å) | 6.2005 (9) |
| c (Å) | 16.845 (3) |
| V (ų) | 1625.5 (4) |
Source: nih.gov
This comprehensive approach, combining various spectroscopic and diffraction techniques, allows for the unambiguous determination of the structure of this compound, from its basic atomic connectivity to its precise three-dimensional geometry in the solid state.
Determination of Bond Lengths and Angles
Single-crystal X-ray diffraction is the definitive method for determining the precise bond lengths and angles of a crystalline solid. This technique would provide a detailed geometric description of the this compound molecule.
Expected Bond Lengths and Angles:
The bond lengths within the central pyrazine ring are expected to be intermediate between typical single and double bonds, reflecting its aromatic character. The C-N bond lengths in the pyrazine ring would likely fall in the range of 1.33-1.34 Å, while the C-C bond would be around 1.39-1.40 Å. The C-C bonds connecting the phenyl and pyridinyl substituents to the pyrazine core would be typical for sp²-sp² hybridized carbons, approximately 1.48-1.50 Å.
The bond angles within the pyrazine ring are expected to be close to the 120° of ideal sp² hybridization, with some deviation due to the presence of the nitrogen heteroatoms. The C-N-C angles are typically slightly smaller than 120°, while the N-C-C angles are slightly larger. The internal angles of the phenyl and pyridinyl rings would be approximately 120°.
A representative data table based on anticipated values is presented below.
Table 1: Hypothetical Bond Lengths and Angles for this compound
| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Expected Value |
|---|---|---|---|---|
| Bond Lengths (Å) | ||||
| C-N (Pyrazine) | C | N | 1.33 - 1.34 | |
| C-C (Pyrazine) | C | C | 1.39 - 1.40 | |
| C-C (Aryl-Pyrazine) | C | C | 1.48 - 1.50 | |
| Bond Angles (°) | ||||
| C-N-C (Pyrazine) | C | N | C | ~116 - 118 |
Note: These are estimated values based on related structures. Actual experimental data would be required for confirmation.
Elucidation of Molecular Geometry and Conformation
Due to steric hindrance between the adjacent phenyl and pyridinyl groups, it is highly probable that these rings would be twisted out of the plane of the pyrazine ring. The dihedral angles are a result of a balance between the stabilizing effects of π-conjugation (which favors planarity) and the destabilizing steric repulsion between the rings. For similar multi-substituted aromatic systems, these dihedral angles can range from 30° to 60°. The specific values would be determined by the crystal packing forces in the solid state.
Table 2: Anticipated Dihedral Angles in this compound
| Dihedral Angle | Expected Range (°) |
|---|---|
| Pyrazine Ring Plane vs. Phenyl Ring 1 Plane | 30 - 60 |
| Pyrazine Ring Plane vs. Phenyl Ring 2 Plane | 30 - 60 |
Note: These are generalized ranges. Precise values are contingent on experimental determination.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. These interactions play a crucial role in the physical properties of the material. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts in a crystal structure.
A Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which allows for the mapping of different intermolecular interactions. The surface is colored according to various properties, such as the normalized contact distance (dnorm), which highlights regions of close contact.
For this compound, the primary intermolecular interactions would likely be:
π-π stacking: Interactions between the aromatic rings (pyrazine, phenyl, and pyridinyl). These can be in a parallel-displaced or T-shaped arrangement.
C-H···π interactions: Hydrogen atoms from the C-H bonds of one molecule interacting with the π-electron clouds of the aromatic rings of a neighboring molecule.
C-H···N interactions: Weak hydrogen bonds between a C-H donor and the nitrogen atoms of the pyrazine or pyridinyl rings as acceptors.
Table 3: Predicted Major Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Predicted Contribution | Description |
|---|---|---|
| H···H | High | Van der Waals interactions between hydrogen atoms. |
| C···H / H···C | Moderate to High | Indicative of C-H···π interactions. |
Note: The percentage contributions would need to be calculated from experimental crystallographic data.
Iv. Electronic Structure and Computational Chemistry Investigations of 2,3 Diphenyl 5 Pyridin 2 Yl Pyrazine
Density Functional Theory (DFT) Calculations for Ground State Properties
DFT has become a standard method for investigating the electronic properties of molecular systems. By approximating the many-electron wavefunction, DFT allows for the accurate calculation of ground state properties, providing a foundational understanding of the molecule's intrinsic characteristics.
The first step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For aromatic systems like 2,3-Diphenyl-5-(pyridin-2-yl)pyrazine, this involves determining the planarity of the heterocyclic rings and the torsional or dihedral angles between them.
In structurally similar compounds, such as those containing linked phenyl, pyrazine (B50134), and pyridine (B92270) rings, DFT calculations typically reveal that the individual heterocyclic and aromatic rings are themselves planar. However, there is often a significant twist between the planes of these connected rings due to steric hindrance between adjacent hydrogen atoms. For example, in a related centrosymmetric compound, 2,5-(E,E)-distyryl-3,6-di-(2-pyridyl)pyrazine, dihedral angles between the central pyrazine ring and adjacent pyridine rings are found to be around 50°. nih.gov For this compound, one would expect a non-planar conformation with specific dihedral angles between the pyrazine core and the three substituent rings (two phenyl, one pyridyl). These angles are critical as they influence the degree of π-conjugation across the molecule, which in turn affects its electronic and photophysical properties.
Frontier Molecular Orbital (FMO) theory is fundamental to describing the electronic and optical properties of a molecule, as well as its chemical reactivity. youtube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with the molecule's electronic stability and the energy required for electronic excitation.
In donor-acceptor (D-A) type molecules containing a pyrazine core, the pyrazine unit typically functions as the electron-accepting moiety due to its electron-deficient nature. mdpi.com Computational studies on analogous compounds show that the HOMO is often localized on the electron-donating parts of the molecule, while the LUMO is centered on the electron-accepting pyrazine ring. This spatial separation of the frontier orbitals is a hallmark of intramolecular charge transfer (ICT) character. researchgate.netresearchgate.net For this compound, the phenyl and pyridyl groups would act as donor components relative to the central pyrazine.
The calculated HOMO-LUMO gap is a key indicator of potential applications. A smaller gap generally corresponds to easier electronic excitation and absorption at longer wavelengths. Studies on various substituted pyrazine and pyridopyrazine systems have reported HOMO-LUMO gaps in the range of 2.24 to 3.56 eV. researchgate.netresearchgate.net
| Compound Analogue | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |
|---|---|---|---|
| 2,5-di(phenylethynyl)-3,6-dimethylpyrazine researchgate.net | -5.74 | -2.18 | 3.56 |
| Pyrido[2,3-b]pyrazine (B189457) Amine Derivative (Range) researchgate.net | -5.74 to -5.42 | -3.50 to -3.03 | 2.24 to 2.41 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of electron deficiency (positive potential), prone to nucleophilic attack. Green areas represent neutral potential. wolfram.com
For the pyrazine molecule itself, MEP maps show regions of negative potential located around the two nitrogen atoms, reflecting the high electronegativity and lone pair electrons of nitrogen. researchgate.net Conversely, the hydrogen atoms of the ring are characterized by positive potential. researchgate.netresearchgate.net In this compound, the MEP map would be expected to show concentrated negative potential around the nitrogen atoms of both the pyrazine and pyridine rings, making these sites the most likely for protonation or coordination with electrophiles. The phenyl rings would exhibit a more complex potential surface, with negative potential delocalized in the π-system above and below the rings and positive potential around the peripheral hydrogen atoms. This detailed charge landscape is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the molecule's behavior in condensed phases. rsc.org
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is excellent for ground state properties, Time-Dependent DFT (TD-DFT) is employed to investigate the behavior of molecules in their electronic excited states. This method allows for the prediction of electronic absorption spectra and provides detailed information about the nature of electronic transitions. nih.gov
TD-DFT calculations can predict the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. By calculating the energies and oscillator strengths of these transitions, a theoretical spectrum can be generated.
For π-conjugated systems like this compound, the absorption spectrum is typically dominated by π→π* transitions. TD-DFT studies on related pyrazine-based charge-transfer complexes and dyes have shown good agreement between the computationally predicted λmax and experimentally measured values. rsc.orgnih.gov The calculations can also model the effect of different solvents on the spectrum using models like the Polarizable Continuum Model (PCM), which accounts for the bulk electrostatic effects of the solvent. rsc.org
| Compound Type | Transition | Calculated λmax (nm) | Oscillator Strength (f) | Primary Orbital Contribution |
|---|---|---|---|---|
| Pyrazine Schiff Base CT Complex rsc.org | S0 → S1 | 480 | 0.15 | HOMO → LUMO |
| Phenothiazine-Pyrazine Analogue nih.gov | S0 → S1 | 425 | 0.89 | HOMO → LUMO |
Beyond predicting absorption wavelengths, TD-DFT provides a qualitative description of the electronic transitions by identifying the molecular orbitals involved. A key phenomenon in donor-acceptor molecules is Intramolecular Charge Transfer (ICT), where electronic excitation causes a significant redistribution of electron density from the donor part of the molecule to the acceptor part. arxiv.orgrsc.org
As established by FMO analysis, the pyrazine core acts as an acceptor. An electronic transition from a HOMO localized on the phenyl/pyridyl groups to a LUMO localized on the pyrazine ring would be characterized as an ICT transition. researchgate.net This charge separation in the excited state results in a large change in the molecule's dipole moment upon excitation. A significant experimental indicator of ICT is a pronounced red shift (bathochromism) in the fluorescence emission spectrum as the polarity of the solvent increases. nih.gov TD-DFT calculations support the analysis of ICT by visualizing the electron density difference between the ground and excited states, confirming the direction and magnitude of the charge redistribution. rsc.org This property is crucial for applications in sensors, nonlinear optics, and organic light-emitting diodes (OLEDs). researchgate.net
Theoretical Studies on Aromaticity and Electron Affinity of Pyrazine Systems
Theoretical investigations into pyrazine and its derivatives are often employed to understand their electronic character. Aromaticity, a key concept in understanding the stability and reactivity of such heterocyclic systems, is typically evaluated using computational methods. Indices such as the Nucleus-Independent Chemical Shift (NICS) and multicenter bond orders are calculated to quantify the degree of electron delocalization within the pyrazine ring. For substituted pyrazines, the nature and position of substituent groups are known to modulate the aromatic character of the core ring structure.
Electron affinity (EA) is another critical electronic parameter, representing the energy change when an electron is added to a neutral molecule. Computational studies, often using Density Functional Theory (DFT), are used to predict vertical and adiabatic electron affinities. For the parent pyrazine molecule, the electron affinity is near-zero, but substitution can significantly alter this value. The introduction of electron-withdrawing groups, such as phenyl or pyridyl rings, is generally expected to increase the electron affinity of the pyrazine system, making the formation of a stable anion more favorable. However, without specific calculations for this compound, precise values and the combined electronic influence of the diphenyl and pyridyl substituents cannot be reported.
Non-Linear Optical (NLO) Properties Theoretical Prediction
Computational chemistry provides a powerful tool for the prediction and understanding of the Non-Linear Optical (NLO) properties of molecules. For organic molecules like pyrazine derivatives, DFT calculations are commonly used to determine properties such as the dipole moment (μ), polarizability (α), and first (β) and second (γ) hyperpolarizabilities. These parameters are indicative of a material's potential for applications in optoelectronics and photonics.
The NLO response of pyrazine-based molecules is heavily dependent on their molecular structure, particularly the presence of donor-acceptor (D-A) functionalities that facilitate intramolecular charge transfer (ICT). The pyrazine ring can act as an electron-accepting unit, and its combination with electron-donating or π-conjugated substituents can lead to significant NLO properties. Theoretical studies on related 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides have shown that the extent of π-electronic delocalization across the pyrazine, thiophene, and benzene (B151609) rings is crucial for NLO behavior. For this compound, the phenyl and pyridyl groups would contribute to an extended π-conjugated system, which is a prerequisite for a significant NLO response. However, specific predicted values for its hyperpolarizabilities are absent from the literature.
Computational Analysis of Conformational Dynamics and Stability
The three-dimensional structure and conformational flexibility of a molecule are fundamental to its properties and function. Computational methods are used to explore the potential energy surface of a molecule to identify stable conformers, transition states, and rotational barriers. For a molecule like this compound, a key conformational aspect is the rotational freedom around the single bonds connecting the phenyl and pyridyl rings to the central pyrazine core.
Natural Bond Orbital (NBO) and Transition Density Matrix (TDM) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the electron density distribution in a molecule, translating complex wavefunctions into localized bonds and lone pairs. It is used to investigate charge transfer, hyperconjugative interactions, and the nature of chemical bonds. In pyrazine derivatives, NBO analysis can quantify the delocalization of π-electrons and the electronic interactions between the pyrazine core and its substituents. The analysis of donor-acceptor interactions within the NBO framework can reveal stabilizing effects, such as the delocalization of electron density from a lone pair orbital on a nitrogen atom to an antibonding orbital (n → π*) of an adjacent ring system.
The Transition Density Matrix (TDM) is used in conjunction with time-dependent DFT (TD-DFT) to analyze electronic transitions, such as those observed in UV-visible spectroscopy. TDM analysis helps to visualize the charge redistribution that occurs when a molecule is excited from the ground state to an excited state, providing insight into the nature of the transition (e.g., π → π* or n → π*) and identifying the molecular fragments involved in the electronic excitation. For this compound, this analysis would be crucial for understanding its photophysical properties, but such a study has not been reported.
V. Coordination Chemistry and Metal Complexation of 2,3 Diphenyl 5 Pyridin 2 Yl Pyrazine
Ligand Design Principles for Pyridine (B92270)/Pyrazine (B50134) Systems
The design of ligands incorporating both pyridine and pyrazine rings is a strategic approach in coordination chemistry to create complexes with specific geometries and properties. The pyrazine unit, with its two nitrogen atoms on opposite sides of the ring, is particularly useful in constructing bridging ligands that can link multiple metal centers. The pyridine group, on the other hand, often acts as a chelating unit in conjunction with a nitrogen atom from the pyrazine ring.
The 2,3-Diphenyl-5-(pyridin-2-yl)pyrazine scaffold and its analogues, such as 2,3-di-2-pyridyl-5,6-diphenylpyrazine (dpdpz), exhibit versatile chelation modes and denticity. acs.orgnih.gov These ligands can coordinate to metal centers in several ways:
N,N-Bidentate Chelation: The most common coordination mode involves the nitrogen atom of the pyridine ring and the adjacent nitrogen atom of the pyrazine ring. This forms a stable five-membered chelate ring with the metal ion. In this mode, the ligand acts as a bidentate donor. acs.orgnih.gov
Bridging Bidentate: The pyrazine ring can bridge two different metal centers, with each nitrogen atom coordinating to a separate metal ion. This is a key feature in the formation of dinuclear and polynuclear complexes.
C,N,N-Tridentate Chelation: In certain cases, particularly with ruthenium, a cyclometalation reaction can occur. This involves the activation of a C-H bond on one of the phenyl substituents, leading to the formation of a metal-carbon bond. The ligand then coordinates in a tridentate fashion through a carbon atom of the phenyl ring and two nitrogen atoms (one from the pyridine and one from the pyrazine). acs.orgnih.gov
The denticity of the ligand can therefore be modulated depending on the reaction conditions and the nature of the metal ion, making it a flexible building block in supramolecular chemistry.
The phenyl and pyridyl substituents on the pyrazine ring exert significant steric and electronic influences on the coordination properties of the ligand.
Steric Effects: The bulky phenyl groups can sterically hinder the approach of metal ions and influence the geometry of the resulting complex. This steric hindrance can, for example, favor the formation of specific isomers or prevent the coordination of additional ligands to the metal center.
Electronic Effects: The electronic nature of the substituents can modulate the electron density on the nitrogen donor atoms, thereby affecting the strength of the metal-ligand bond. The electron-withdrawing or electron-donating character of the substituents on the phenyl and pyridyl rings can be fine-tuned to alter the redox potentials and photophysical properties of the metal complexes. For instance, the introduction of electron-withdrawing groups can lead to a shift to more positive redox potentials of the metal complex.
Synthesis of Metal Complexes with this compound Analogues
The synthesis of metal complexes with ligands analogous to this compound typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent.
Mononuclear complexes are generally formed when the ligand acts as a bidentate or tridentate chelator to a single metal center. For example, the reaction of 2,3-di-2-pyridyl-5,6-diphenylpyrazine (dpdpz) with (bpy)₂RuCl₂ (where bpy is 2,2'-bipyridine) can yield a mononuclear complex where dpdpz coordinates in an N,N-bidentate fashion. acs.orgnih.gov Similarly, reaction with (tpy)RuCl₃ (where tpy is 2,2':6',2''-terpyridine) can lead to a C,N,N-type cyclometalated mononuclear complex. acs.orgnih.gov
The bridging capability of the pyrazine moiety is exploited in the synthesis of dinuclear and polynuclear complexes. By reacting the ligand with a metal precursor in a suitable stoichiometric ratio, it is possible to form complexes where two or more metal centers are linked by the pyrazine-based ligand. For instance, an asymmetric diruthenium complex can be prepared where one ruthenium atom is cyclometalated and the other is noncyclometalated, bridged by the dpdpz ligand. acs.orgnih.gov
Furthermore, the versatile coordination modes of these ligands can lead to the formation of one-dimensional, two-dimensional, or three-dimensional coordination polymers. In these structures, the ligand acts as a linker, connecting multiple metal centers to form an extended network. nih.govnih.gov The reaction of 2,5-bis(2-pyridyl)pyrazine with nickel(II) or copper(II) chloride has been shown to produce coordination polymers. nih.gov
Characterization of Coordination Compounds
A variety of analytical techniques are employed to fully characterize the coordination compounds of this compound and its analogues. acs.orgnih.govnih.gov
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of these complexes. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the complexes in solution. The chemical shifts of the ligand's protons and carbons change upon coordination to a metal ion, providing valuable information about the coordination mode.
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: IR spectroscopy is useful for identifying the vibrational modes of the ligand and how they are affected by coordination. Shifts in the stretching frequencies of the C=N and C=C bonds in the pyrazine and pyridine rings can confirm the involvement of the nitrogen atoms in bonding to the metal ion. nih.gov UV-Vis spectroscopy provides information about the electronic transitions within the complex, including metal-to-ligand charge transfer (MLCT) bands, which are often characteristic of these types of complexes. acs.orgnih.gov
Electrochemistry: Techniques such as cyclic voltammetry are used to study the redox properties of the metal complexes. These measurements can reveal reversible or irreversible oxidation and reduction processes and provide insights into the electronic communication between metal centers in dinuclear and polynuclear systems. acs.orgnih.gov
Elemental Analysis and Mass Spectrometry: These techniques are used to confirm the elemental composition and molecular weight of the synthesized complexes, respectively.
Below is a table summarizing the characterization data for a representative mononuclear ruthenium complex with a related ligand, [Ru(bpy)₂(dpdpz)]²⁺.
| Characterization Technique | Observation | Interpretation |
| ¹H NMR | Downfield shift of pyridyl and pyrazinyl proton signals. | Coordination of the ligand to the ruthenium center. |
| UV-Vis Spectroscopy | Intense absorption bands in the visible region. | Presence of metal-to-ligand charge transfer (MLCT) transitions. |
| Cyclic Voltammetry | Reversible one-electron oxidation wave. | Corresponds to the Ru(II)/Ru(III) redox couple. |
Spectroscopic Analysis of Metal-Ligand Interactions (e.g., IR, UV-Vis, NMR, EPR)
Spectroscopic techniques are indispensable tools for elucidating the nature of metal-ligand interactions in complexes of this compound.
Infrared (IR) Spectroscopy: Upon complexation, shifts in the vibrational frequencies of the ligand provide direct evidence of coordination. The stretching frequencies of the C=N and C=C bonds within the pyrazine and pyridine rings are particularly informative. Typically, these bands, which appear in the 1625–1600 cm⁻¹ and 1474–1426 cm⁻¹ regions in the free ligand, shift to higher wavenumbers upon coordination with a metal ion. nih.gov This shift is indicative of the involvement of the nitrogen atoms in bonding with the metal center. nih.gov
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of this compound complexes reveal insights into their electronic structure. The free ligand typically exhibits high-energy absorption bands corresponding to π → π* transitions within the aromatic rings. rsc.org Upon complexation, new, lower-energy absorption bands often appear in the visible region. These are generally assigned to metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from a metal-centered d-orbital to a ligand-centered π*-orbital. rsc.org The energy of these MLCT bands is sensitive to the nature of the metal ion, its oxidation state, and the coordination environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful for probing the coordination of this compound in solution. Upon complexation, the chemical shifts of the protons and carbons on the pyrazine and pyridine rings, particularly those adjacent to the coordinating nitrogen atoms, experience significant downfield shifts. rug.nlmdpi.com This is a direct consequence of the donation of electron density from the ligand to the metal center. mdpi.com For dinuclear complexes, NMR can also provide information about the symmetry of the coordinated ligand. rug.nl
Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes containing paramagnetic metal ions, EPR spectroscopy is a valuable technique for probing the electronic environment of the metal center. The g-values and hyperfine coupling constants obtained from EPR spectra can provide information about the oxidation state, coordination geometry, and the nature of the metal-ligand bonding. nih.gov
Structural Analysis of Coordination Geometry and Nuclearity by X-ray Crystallography
In many instances, the geometry around the metal center in complexes with pyridyl- and pyrazine-based ligands is a distorted octahedron. mdpi.comnih.gov The coordination sphere is often completed by a combination of nitrogen atoms from the organic ligand and other ancillary ligands or solvent molecules. mdpi.com For example, in a cadmium(II) complex with a related triazolyl-pyrazine-pyridine ligand, the metal ion is six-coordinated by four nitrogen atoms from two ligands and two water molecules, resulting in a distorted octahedral geometry. mdpi.com Similarly, zinc(II) and cadmium(II) complexes with a tetrakis-substituted pyrazine ligand exhibit five-coordinate, distorted geometries. doaj.orgnih.gov
The nuclearity of the complexes, whether mononuclear or dinuclear, is also determined by X-ray crystallography. The flexible coordination modes of this compound allow for the formation of both types of structures, depending on the reaction stoichiometry and the metal precursor used. acs.org
Metal-Ligand Electronic Interactions and Redox Potentials
The electronic interactions between the metal center and the this compound ligand give rise to interesting redox properties, which can be investigated using techniques such as cyclic voltammetry.
The redox behavior of these complexes is characterized by both metal-centered and ligand-centered electron transfer processes. researchgate.net Cyclic voltammetry studies on related metal-pyrazine complexes have shown multiple reversible or quasi-reversible redox waves, corresponding to the stepwise oxidation or reduction of the metal ion and/or the ligand. analis.com.mydtu.dk
Influence of Ligand Structure on Metal-Centered Redox Processes
The electronic nature of the this compound ligand significantly influences the redox potentials of the metal center. The pyrazine ring, being electron-withdrawing, can stabilize lower oxidation states of the metal. Conversely, the phenyl and pyridyl substituents can also modulate the electron density at the metal center. Electron-donating or -withdrawing groups on these rings can shift the metal-centered redox potentials to more negative or positive values, respectively. nih.gov
For instance, in a series of pyrido[2,3-b]pyrazine-based donor-acceptor-donor molecules, altering the donor amines led to a tuning of the oxidation potentials and a reduction in the HOMO-LUMO energy gaps. semanticscholar.orgnih.gov This demonstrates the profound effect that ligand structure has on the electronic properties of the resulting complexes.
Ligand-Based Redox Activity within Complexes
The this compound ligand itself is redox-active, capable of accepting or donating electrons. This ligand-based redox activity is a key feature of its coordination chemistry. nih.govberkeley.edu In some complexes, the initial redox processes observed in cyclic voltammetry are centered on the ligand rather than the metal. nih.gov This can lead to the formation of ligand-radical species within the coordination sphere.
The interplay between metal-centered and ligand-centered redox events can be complex and is often elucidated by a combination of electrochemical and spectroscopic techniques, supported by theoretical calculations. researchgate.net
Applications of this compound Metal Complexes in Catalysis
The unique electronic properties and versatile coordination chemistry of this compound metal complexes make them promising candidates for applications in catalysis.
Electrocatalysis (e.g., Proton Reduction)
A significant area of interest is the use of these complexes in electrocatalytic proton reduction to generate hydrogen gas, a clean and sustainable energy carrier. nih.govshd-pub.org.rs Metal complexes with polypyridyl and pyrazine-based ligands have been shown to be effective catalysts for the hydrogen evolution reaction (HER). nih.govshd-pub.org.rsresearchgate.net
The catalytic mechanism typically involves the reduction of the metal complex, followed by protonation to form a metal-hydride intermediate. shd-pub.org.rs Subsequent reductive elimination of dihydrogen regenerates the catalyst for the next cycle. The efficiency of this process is highly dependent on the redox potentials of the catalyst and the pKa of the metal-hydride intermediate. The structure of the this compound ligand can be systematically modified to tune these properties and optimize the catalytic performance. For example, the introduction of electron-withdrawing or -donating groups can alter the reduction potential of the complex, thereby influencing the overpotential required for proton reduction. shd-pub.org.rs While specific studies on the electrocatalytic activity of this compound complexes are not extensively detailed in the provided search results, the known activity of related pyrazine and polypyridyl complexes suggests that this is a promising avenue for future research. nih.gov
Other Catalytic Transformations (e.g., Oxidation-Reduction)
Following an extensive search of scientific literature and chemical databases, no specific research findings, detailed studies, or data on the application of metal complexes of this compound in catalytic oxidation-reduction transformations have been identified. The existing body of scholarly work does not appear to cover the use of this particular compound or its coordination complexes as catalysts for reactions such as alcohol oxidation, ketone reduction, or other redox-based organic transformations.
Consequently, the creation of data tables and a detailed discussion on research findings for this specific subsection is not possible based on the currently available scientific information. Research in the field of catalysis is vast, and while metal complexes of various pyrazine and pyridine-containing ligands are known to exhibit catalytic activity in a range of reactions, specific data for this compound in this context remains undocumented in the reviewed literature.
Vi. Electrochemical Behavior of 2,3 Diphenyl 5 Pyridin 2 Yl Pyrazine
Redox Potentials and Electrochemistry of the Pyrazine (B50134) Ring
The pyrazine ring in 2,3-Diphenyl-5-(pyridin-2-yl)pyrazine is the primary site of electrochemical activity. Both the phenyl and pyridin-2-yl groups are generally considered to be electron-withdrawing, which facilitates the reduction of the pyrazine ring by lowering the energy of its lowest unoccupied molecular orbital (LUMO). Consequently, substituted pyrazines typically exhibit reduction potentials that are influenced by the nature of these substituents. mdpi.com Electron-withdrawing groups tend to make the redox potential more positive, while electron-donating groups have the opposite effect. mdpi.com
The electrochemical reduction of pyrazines in alkaline hydroorganic media is a well-studied process that generally proceeds via a two-electron transfer to form a dihydropyrazine (B8608421) derivative. cdnsciencepub.com The initial product of this reduction is the highly unstable and easily oxidizable 1,4-dihydropyrazine (B12976148). cdnsciencepub.com Due to its instability, this intermediate cannot typically be isolated. cdnsciencepub.com
Following its formation, the 1,4-dihydropyrazine intermediate of this compound is expected to undergo a rapid isomerization to a more thermodynamically stable dihydropyrazine isomer. cdnsciencepub.com The specific isomer formed depends on the substitution pattern of the pyrazine ring. For instance, the reduction of 2,5-diphenylpyrazine (B189496) leads to the formation of 1,6-dihydro-2,5-diphenylpyrazine, while 2,3-diphenylpyrazine (B73985) yields 1,2-dihydro-2,3-diphenylpyrazine. cdnsciencepub.com In some cases, a thermodynamic equilibrium can be established between different dihydropyrazine isomers, as observed between 3,6-dihydro-2,5-diphenylpyrazine and 1,6-dihydro-2,5-diphenylpyrazine. cdnsciencepub.com The rate of this isomerization is dependent on factors such as pH and the solvent system used. cdnsciencepub.com
Information on the specific electrochemical oxidation of this compound is not extensively detailed in the available literature. However, the oxidation of nitrogen-containing heterocyclic compounds can proceed through various mechanisms, often involving the nitrogen atoms or the aromatic ring system. For some N-heterocycles, electrooxidation can lead to the formation of radical cations or further functionalization of the ring. mdpi.com The presence of multiple aromatic and heteroaromatic substituents on the pyrazine core of this compound may influence the oxidation process, potentially leading to complex reaction pathways.
Cyclic Voltammetry Studies
Cyclic voltammetry studies on substituted pyrazines typically reveal one or more reduction peaks corresponding to the transfer of electrons to the pyrazine ring. mdpi.com The reduction of the pyrazine core is generally a multi-electron process, often coupled with proton transfers, especially in protic media. mdpi.com At acidic pH, the reduction of pyrazine can show two separate one-electron transfer steps, which merge into a single peak at higher pH. mdpi.com The reversibility of these electron transfer steps can be influenced by the stability of the resulting radical anions and dianions, as well as the rate of subsequent chemical reactions such as isomerization.
The redox potentials of the pyrazine ring are significantly influenced by the electronic nature of its substituents. Both phenyl and pyridin-2-yl groups are electron-withdrawing, which is expected to shift the reduction potential of the pyrazine ring in this compound to more positive values compared to unsubstituted pyrazine. mdpi.com The relative positions of these substituents also play a role in determining the precise redox potentials.
Below is a table summarizing the expected influence of different substituents on the redox potential of the pyrazine ring based on general electrochemical principles observed in related compounds.
| Substituent | Electronic Effect | Expected Impact on Reduction Potential of Pyrazine Ring |
| Phenyl | Electron-withdrawing | Shift to more positive potential |
| Pyridin-2-yl | Electron-withdrawing | Shift to more positive potential |
| Methyl | Electron-donating | Shift to more negative potential |
| Carboxylic Acid | Electron-withdrawing | Shift to more positive potential |
Electro-Adsorption Phenomena on Electrode Surfaces
Specific studies on the electro-adsorption of this compound on electrode surfaces have not been reported. However, nitrogen-containing heterocyclic compounds are known to adsorb onto various electrode materials. This adsorption can be driven by interactions between the nitrogen lone pair electrons and the electrode surface, as well as π-stacking interactions of the aromatic rings. Such adsorption can influence the kinetics of electron transfer and may lead to the formation of self-assembled monolayers on the electrode surface under certain conditions. The planarity and aromatic nature of this compound suggest that it may exhibit adsorption behavior on surfaces like gold, platinum, or glassy carbon electrodes.
Adsorption Ischemms and Gibbs Energies of Adsorption
The interaction of pyrazine derivatives with electrode surfaces is a critical aspect of their electrochemistry. The adsorption process can be quantified through the construction of adsorption isotherms and the calculation of the Gibbs free energy of adsorption (ΔG°ads), which indicates the spontaneity of the adsorption process.
While specific studies on the adsorption isotherms and Gibbs energies for this compound are not detailed in the available literature, extensive research on unsubstituted pyrazine on gold electrodes provides a foundational understanding. cdnsciencepub.comcdnsciencepub.com The adsorption of pyrazine on a Au(210) electrode surface has been studied using chronocoulometry. cdnsciencepub.comcdnsciencepub.com From these measurements, thermodynamic parameters such as the Gibbs energy of adsorption can be determined. The relationship between the equilibrium constant of adsorption (β) and the Gibbs energy is given by the equation: ΔG°ads = -RT ln(β). cdnsciencepub.com
For pyrazine on a Au(210) surface, the Gibbs energy of adsorption is dependent on the electrode potential, showing that the adsorption is strongest on a positively charged surface. cdnsciencepub.com The data indicates a bell-shaped curve when surface pressure is plotted against the electrode potential, which is characteristic of the adsorption of neutral organic molecules on metal electrodes. cdnsciencepub.com
Below is a table showing representative data for the Gibbs free energy of adsorption for unsubstituted pyrazine on a Au(210) electrode at various electrode potentials.
Table 1: Gibbs Free Energy of Adsorption for Pyrazine on Au(210) Electrode
| Electrode Potential (E vs. Ag/AgCl) | Gibbs Free Energy of Adsorption (-ΔG°ads / kJ mol-1) |
| 0.4 V | 33.5 |
| 0.2 V | 32.0 |
| 0.0 V | 29.0 |
| -0.2 V | 25.5 |
| -0.4 V | 22.0 |
| -0.6 V | 18.5 |
This data is for unsubstituted pyrazine on a Au(210) electrode and is intended to be representative. Source: Adapted from J. Lipkowski et al., Canadian Journal of Chemistry, 1997. cdnsciencepub.com
The substitution of phenyl and pyridinyl groups on the pyrazine ring, as in this compound, would be expected to influence the adsorption behavior due to steric effects and altered electronic properties, though specific thermodynamic data is not available.
Surface-Enhanced Raman Scattering (SERS) Studies in Electrochemistry
Surface-Enhanced Raman Scattering (SERS) is a powerful spectroscopic technique used to obtain vibrational information from molecules adsorbed on rough metal surfaces, providing insights into the adsorbate's orientation and interaction with the electrode. cdnsciencepub.comacs.org
For pyrazine adsorbed on gold and silver electrodes, SERS studies have revealed that the molecule's orientation is potential-dependent. cdnsciencepub.comcdnsciencepub.com At positively charged surfaces, pyrazine tends to adsorb in a vertical, N-bonded configuration through the nitrogen lone pair. cdnsciencepub.comcdnsciencepub.com In contrast, at negatively charged surfaces, a flat, π-bonded orientation can be assumed. cdnsciencepub.com However, on the Au(210) surface, studies indicate that pyrazine exclusively adopts a vertical orientation across the entire potential range investigated. cdnsciencepub.comcdnsciencepub.com
The SERS spectra of adsorbed pyrazine show characteristic bands, such as the ring-breathing mode at approximately 1016 cm⁻¹, whose intensity can be correlated with surface coverage. acs.org The relationship between SERS intensity and surface concentration is generally linear up to about two-thirds of a monolayer. acs.orgscispace.com At higher coverages, interactions between the adsorbed molecules can lead to a deviation from this linearity. acs.orgscispace.com
For monoprotonated pyrazine (pyrazinium) cations on a silver electrode, SERS has also shown a potential-dependent orientation. cdnsciencepub.com At more positive potentials, an end-on (vertical) adsorption is observed, while a flat orientation is suggested at more negative potentials. cdnsciencepub.com Although SERS studies specifically for this compound have not been reported, it is expected that this larger, asymmetric molecule would also exhibit complex, potential-dependent adsorption behavior on SERS-active substrates.
Electrosynthesis and Electro-Organic Transformations Involving Pyrazines
Electrochemical methods offer a unique avenue for the synthesis and transformation of organic molecules, often providing high selectivity and avoiding harsh chemical reagents.
Electrochemical Preparation of Dihydropyrazines
The electrochemical reduction of the pyrazine ring is a well-documented process that typically leads to the formation of dihydropyrazine derivatives. cdnsciencepub.com The reduction of pyrazines in an alkaline hydroorganic medium generally involves a two-electron, multi-proton transfer to yield a 1,4-dihydropyrazine. cdnsciencepub.commdpi.com This primary product is often highly oxidizable and too unstable to be isolated. cdnsciencepub.com
These 1,4-dihydropyrazine intermediates tend to undergo isomerization to more stable 1,2- or 1,6-dihydropyrazines. cdnsciencepub.com The rate and outcome of this isomerization can be influenced by factors such as pH and the specific substituents on the pyrazine ring. cdnsciencepub.com For example, the electrochemical reduction of 2,5-diphenylpyrazine leads exclusively to the corresponding 1,6-dihydro derivative. cdnsciencepub.com This methodology is considered a viable route for the preparation of certain dihydropyrazines that are otherwise difficult to synthesize. cdnsciencepub.com The general mechanism is applicable to a wide range of substituted pyrazines. mdpi.comresearchgate.net
Selective Cleavage and Functionalization via Electrochemical Methods
Electrochemical techniques can also be employed for the functionalization of the pyrazine ring. An example of this is the electrochemical acylation of pyrazine to produce acetylpyrazine (B1664038). xmu.edu.cn In one reported method, sulfate (B86663) radicals are generated electrochemically from ammonium (B1175870) persulfate. xmu.edu.cn These radicals then react with pyruvic acid to form acetyl groups, which subsequently react with protonated pyrazine to yield acetylpyrazine with a reported yield of 44.12% under optimal conditions. xmu.edu.cn This process demonstrates the use of "clean energy" electrons for C-C bond formation on the pyrazine core. xmu.edu.cn
While electrochemical methods are effective for adding functional groups, the selective cleavage of the pyrazine ring via electro-organic methods is less common and not well-documented as a synthetic strategy. Decomposition of the reduced dihydropyrazine products can involve ring-opening, but this is typically an undesirable side reaction rather than a controlled transformation.
Electrochemical Applications in Material Science and Sensing
The electron-deficient nature of the pyrazine ring makes its derivatives valuable components in materials science, particularly for optoelectronic applications. mdpi.com Pyrazine-containing compounds are often used as electron-accepting units in donor-π-acceptor (D-π-A) molecules. mdpi.com The electrochemical properties, such as the reduction potential, of these materials can be tuned by modifying the substituents on the pyrazine core. mdpi.commdpi.comsemanticscholar.org Electron-withdrawing groups tend to make the reduction potential more positive, while electron-donating groups have the opposite effect. mdpi.com This tunability is crucial for designing materials with specific energy levels (HOMO/LUMO) for applications in organic light-emitting diodes (OLEDs) and organic solar cells.
Furthermore, pyrazine derivatives are being explored for their potential in aqueous organic redox flow batteries (AORFBs). mdpi.com The reversible redox behavior of the pyrazine core is essential for the charge storage mechanism in these devices. mdpi.comresearchgate.net The stability and solubility of the pyrazine compounds in both their oxidized and reduced states are key parameters for achieving high performance and long cycle life in AORFBs. researchgate.netrsc.orgrsc.org The introduction of phenyl and pyridinyl substituents, as in this compound, would significantly alter the electronic properties and steric profile, offering a pathway to tune the redox potential and stability for such energy storage applications. mdpi.comsemanticscholar.org
Vii. Photophysical Properties and Optoelectronic Applications of 2,3 Diphenyl 5 Pyridin 2 Yl Pyrazine
Absorption and Emission Characteristics
The electronic absorption and emission spectra of pyrazine (B50134) derivatives are governed by the nature of their constituent aromatic systems and the electronic interplay between them.
The UV-Vis absorption spectrum of a molecule like 2,3-Diphenyl-5-(pyridin-2-yl)pyrazine is expected to exhibit characteristic bands corresponding to π–π* and n–π* electronic transitions. The π–π* transitions, typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated aromatic system, which includes the pyrazine, phenyl, and pyridyl rings. The n–π* transitions, which are generally weaker, involve the promotion of a non-bonding electron (from the nitrogen atoms of the pyrazine and pyridyl rings) to an antibonding π* orbital.
In similar donor-acceptor molecules with a pyrido[2,3-b]pyrazine (B189457) acceptor core, absorption bands corresponding to n–π* and π–π* transitions are observed in the range of 358–365 nm. nih.gov Additionally, a lower energy absorption band, often in the visible region, can be attributed to an intramolecular charge transfer (ICT) transition. nih.gov The position and intensity of these absorption bands are sensitive to the solvent polarity, with more polar solvents often causing shifts in the absorption maxima.
Upon absorption of light, an excited molecule can return to its ground state via radiative pathways, namely fluorescence (from a singlet excited state) and phosphorescence (from a triplet excited state). Pyrazine-based push-pull systems are often highly emissive. researchgate.net The emission properties are strongly influenced by the molecular structure and the surrounding environment.
For many pyrazine derivatives, the fluorescence spectrum is characterized by a single emission band. The position of this band can be significantly affected by the polarity of the solvent, a phenomenon known as solvatochromism. A bathochromic (red) shift in the emission maximum with increasing solvent polarity is a hallmark of molecules exhibiting a significant increase in dipole moment upon excitation, which is characteristic of an ICT state. researchgate.net
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. Excited-state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. These parameters are crucial for determining the suitability of a compound for applications such as OLEDs.
For pyrazine-based push-pull chromophores, fluorescence quantum yields can be high, although they are often dependent on the solvent. researchgate.net Generally, in more polar solvents, the quantum yield tends to decrease. This is often attributed to the stabilization of the charge-separated ICT state, which can open up non-radiative decay pathways, thus reducing the fluorescence efficiency.
Intramolecular Charge Transfer (ICT) Mechanisms
The concept of intramolecular charge transfer is central to understanding the photophysical behavior of donor-π-acceptor (D-π-A) molecules, a class to which this compound can be conceptually assigned.
In a push-pull system, an electron-donating group (the "push") and an electron-withdrawing group (the "pull") are connected by a π-conjugated bridge. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. The pyrazine ring is known to be electron-deficient due to the presence of two electronegative nitrogen atoms, making it an effective electron acceptor. mdpi.com
When combined with electron-donating groups, pyrazine moieties can form the basis of efficient push-pull chromophores. researchgate.net These systems often exhibit strong ICT character, leading to their characteristic solvatochromic fluorescence. researchgate.net
In the case of this compound, the phenyl groups attached to the pyrazine core can act as part of the conjugated system. The pyridyl group, also an aromatic heterocycle, can further modulate the electronic properties. Depending on their orientation and electronic coupling with the pyrazine ring, these substituents can influence the energy of the frontier molecular orbitals (HOMO and LUMO) and thus the efficiency of the ICT process.
The steric hindrance between the phenyl and pyridyl groups can lead to a twisted conformation. Such a twisted intramolecular charge transfer (TICT) state can have a profound effect on the photophysical properties, often resulting in a large Stokes shift and a high sensitivity of the emission to solvent viscosity and polarity. In some push-pull systems, a twisted arrangement can lead to aggregation-induced emission (AIE) characteristics. nih.gov
Two-Photon Absorption (TPA) Properties
Research into the two-photon absorption (TPA) properties of pyrazine derivatives has revealed that their molecular structure significantly influences their TPA cross-sections. For instance, studies on multi-branched pyrazine compounds have shown that branching patterns can enhance TPA capabilities. However, specific experimental data and detailed research findings on the two-photon absorption cross-section for this compound are not extensively available in the reviewed literature. The development of materials with large TPA cross-sections is crucial for applications in fields such as two-photon microscopy and 3D microfabrication.
Environmental and Stimuli-Responsive Photophysical Behavior
The photophysical characteristics of this compound are highly sensitive to its immediate chemical environment, a trait common to many donor-acceptor π-conjugated systems. This sensitivity manifests as solvatochromism and acidochromism.
The compound exhibits positive solvatochromism, where the fluorescence emission maximum shifts to a longer wavelength (a bathochromic or red shift) as the polarity of the solvent increases. This phenomenon is characteristic of molecules that possess a significant dipole moment in the excited state due to intramolecular charge transfer (ICT). Upon photoexcitation, electron density moves from the donor part of the molecule (phenyl groups) to the acceptor part (pyrazine and pyridine (B92270) rings), creating a highly polar excited state. Polar solvents stabilize this charge-separated state more effectively than non-polar solvents, thus lowering its energy and resulting in a red-shifted emission. This strong emission solvatochromism indicates that the molecule could function as a polarity sensor.
While specific data for this compound is not detailed, the general behavior of similar pyrazine-based push-pull chromophores is illustrated in the following representative table:
| Solvent | Polarity | Typical Emission Behavior |
| Toluene | Low | Shorter Wavelength (Blue/Green Shift) |
| Dichloromethane | Medium | Intermediate Wavelength |
| Acetonitrile | High | Longer Wavelength (Red Shift) |
| DMSO | High | Longest Wavelength (Red Shift) |
| This interactive table illustrates the expected trend for pyrazine-based dyes. The emission shifts to longer wavelengths in more polar solvents. |
The presence of nitrogen atoms with lone pairs of electrons in both the pyrazine and pyridine rings makes this compound susceptible to protonation by Brønsted acids. This protonation leads to dramatic changes in the compound's absorption and emission spectra, a phenomenon known as acidochromism.
When an acid is introduced, the nitrogen atoms act as basic sites and can be protonated. This alters the electronic structure of the molecule, modifying the intramolecular charge transfer characteristics. The protonation typically causes significant shifts in the absorption and fluorescence spectra, often resulting in a visible color change. This reversible and pH-sensitive behavior opens up possibilities for the development of colorimetric and luminescent pH sensors.
Applications in Advanced Materials
The favorable charge transfer properties and photoluminescence of pyrazine-based π-conjugated materials make them suitable for a variety of optoelectronic applications. The electron-deficient nature of the pyrazine core is particularly advantageous for creating n-type semiconductor materials.
Pyrazine derivatives are recognized as a significant class of functionalized organic chromophores for use in electronic devices, including Organic Light-Emitting Diodes (OLEDs). Their electron-accepting properties can be harnessed to create materials for electron transport layers (ETLs) or as hosts for phosphorescent emitters in PhOLEDs. By tuning the molecular structure, the frontier orbital energy levels (HOMO and LUMO) can be optimized for efficient charge injection and transport, leading to high-performance devices. While the broader class of pyrazine materials shows immense potential, specific performance data for OLEDs incorporating this compound as the active component remains a subject for more focused research.
The inherent electron-deficient character of the pyrazine ring makes its derivatives promising candidates for n-type semiconductors in Organic Field-Effect Transistors (OFETs). Fused-ring pyrazine compounds, for example, have been investigated and shown to exhibit electron mobilities suitable for transistor applications. The performance of such devices is sensitive to the molecular structure, as it influences the LUMO level, molecular packing in thin films, and ultimately, the charge carrier mobility. Although the potential is clear, detailed studies and performance metrics of OFETs specifically utilizing this compound are not widely reported in the current literature.
Organic Solar Cells (OSCs) and Dye-Sensitized Solar Cells (DSSCs)
However, a detailed review of the scientific literature and research findings indicates no specific studies or published data on the application of This compound itself as a primary component or photosensitizer in either Organic Solar Cells or Dye-Sensitized Solar Cells. Consequently, performance metrics and data tables for this specific compound cannot be provided.
Fluorescent Sensors and Probes (Non-biological applications)
The inherent luminescent properties of aryl-substituted pyrazines make them attractive candidates for the development of fluorescent sensors. researchgate.net The pyrazine skeleton can be incorporated into molecular probes that signal the presence of specific analytes, such as metal ions, through a change in fluorescence intensity. researchgate.net This detection mechanism often relies on phenomena like chelation-enhanced fluorescence (CHEF), where the binding of an ion to the sensor molecule enhances its fluorescence emission. For example, a novel pyrazine derivative has been developed as a "turn-on" fluorescent sensor for the highly selective and sensitive detection of Al³⁺ ions, with a detection limit in the 10⁻⁷ mol/L range. researchgate.net
Despite the exploration of the broader class of pyrazine derivatives for these applications, there is currently no available research detailing the use of This compound as a fluorescent sensor or probe for non-biological applications. Therefore, no specific data on its sensing capabilities, such as analytes detected, detection limits, or fluorescence quantum yields in sensing contexts, can be reported.
Data Storage and Optical Filters
The potential applications of pyrazine derivatives in the fields of data storage and the development of optical filters have not been extensively explored. While the unique optical properties of some pyrazine-based dyes, such as broad and intense light absorption or, conversely, localized absorption bands, suggest they could be tailored for specific light-filtering applications, dedicated research in this area is not prominent. mdpi.com
No scientific literature or research data was found regarding the investigation or application of This compound for data storage or as a component in optical filters.
Viii. Chemical Reactivity and Transformation Mechanisms of 2,3 Diphenyl 5 Pyridin 2 Yl Pyrazine
Rearrangement Reactions of Dihydropyrazine (B8608421) Intermediates
While direct rearrangement of the aromatic 2,3-Diphenyl-5-(pyridin-2-yl)pyrazine is not a commonly observed phenomenon under standard conditions, its dihydropyrazine intermediates, formed during reduction reactions, can be susceptible to structural reorganization. The specific nature of these rearrangements is influenced by the substitution pattern and the reaction conditions.
A notable analogy for the potential rearrangement pathways of pyridyl-substituted pyrazine (B50134) systems can be drawn from the observed reactivity of pyridyl-substituted pyridazines with benzyne (B1209423). nih.gov In a study on the reaction of 3,6-di(2-pyridyl)pyridazine with benzyne, a complex rearrangement cascade was observed, leading to the formation of pyrido[1,2-a]indoles linked to pyridotriazoles. nih.gov This transformation is initiated by a nucleophilic attack of the pyridyl nitrogen on the benzyne, followed by a series of ring-opening and ring-closing events. nih.gov
Proposed Analogous Rearrangement Mechanism:
Based on the study of 3,6-di(2-pyridyl)pyridazine, a hypothetical rearrangement mechanism for a dihydropyrazine intermediate of this compound in the presence of a reactive species like benzyne could proceed as follows:
Nucleophilic Attack: The nitrogen atom of the pyridyl group at the 5-position of the dihydropyrazine intermediate could act as a nucleophile, attacking the benzyne.
Intermediate Formation: This initial attack would lead to the formation of a zwitterionic intermediate.
Ring Reorganization: Subsequent intramolecular cyclization and ring-opening steps could lead to a significant skeletal reorganization, potentially involving the pyrazine and pyridyl rings.
It is important to note that such rearrangement reactions are highly specific to the reactants and conditions. For this compound, the presence of the bulky phenyl groups at the 2- and 3-positions would likely influence the stereochemistry and feasibility of such rearrangements.
Oxidative and Reductive Transformations of the Pyrazine Core
The pyrazine ring in this compound is electron-deficient and can undergo both oxidative and reductive transformations.
Reductive Transformations:
Electrochemical reduction of pyrazines, particularly those bearing aryl and pyridyl substituents, has been shown to proceed via the formation of dihydropyrazine intermediates. quora.com The reduction of 2,3-diphenylpyrazine (B73985), for instance, leads to a 1,4-dihydropyrazine (B12976148) which can then isomerize to the more stable 1,2- or 1,6-dihydro derivative. quora.com The stability of these dihydropyrazines is influenced by the extent of conjugation. quora.com In the case of this compound, reduction would likely lead to a mixture of dihydropyrazine isomers. The pyridyl group, being electron-withdrawing, would influence the reduction potential and the stability of the resulting intermediates.
Catalytic hydrogenation of the pyrazine ring is also a viable reduction method, although the conditions required can be harsh. researchgate.net The presence of multiple aromatic substituents may necessitate high pressures and temperatures to achieve full reduction to the corresponding piperazine (B1678402).
Oxidative Transformations:
The pyrazine core can be susceptible to oxidation, often leading to N-oxides or ring-opened products, depending on the oxidant and the substitution pattern. rsc.org Peracid oxidation of related N-heterocyclic systems, such as pyrrolo[2,3-b]pyrazines, has been shown to result in either N-oxidation at one of the pyrazine nitrogens or rearrangement and ring-opening, depending on the substituents. rsc.org For this compound, oxidation with a peracid like m-CPBA could potentially lead to the formation of a mono-N-oxide at one of the pyrazine nitrogen atoms. The specific site of N-oxidation would be influenced by the electronic effects of the phenyl and pyridyl substituents. Stronger oxidizing agents, such as potassium permanganate, could potentially lead to the cleavage of the pyrazine ring, particularly under harsh conditions. researchgate.net
Derivatization Strategies and Functionalization Beyond Direct Substitution
Beyond the direct modification of the pyrazine core through redox reactions, various derivatization strategies can be employed to functionalize the pyrazine ring and its substituents.
The electron-deficient nature of the pyrazine ring makes it a suitable substrate for certain types of functionalization reactions. Transition metal-catalyzed cross-coupling reactions are particularly powerful tools for introducing new carbon-carbon and carbon-heteroatom bonds. acs.orglibretexts.org
Cross-Coupling Reactions:
If a halogen atom were introduced onto the pyrazine ring of this compound, it could serve as a handle for various cross-coupling reactions.
Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with boronic acids or esters would allow for the introduction of additional aryl or heteroaryl groups. researchgate.net
Sonogashira Coupling: Coupling with terminal alkynes, typically catalyzed by palladium and copper, would introduce alkynyl substituents.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines would lead to the formation of aminopyrazine derivatives.
These reactions provide a versatile platform for the synthesis of a wide array of derivatives with tailored electronic and steric properties.
The phenyl and pyridyl rings attached to the pyrazine core can also be functionalized, offering another avenue for derivatization.
Electrophilic Aromatic Substitution on Phenyl Rings:
The phenyl groups at the 2- and 3-positions are susceptible to electrophilic aromatic substitution, such as nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com The pyrazine ring, being electron-withdrawing, will deactivate the attached phenyl rings towards electrophilic attack. This deactivation means that harsher reaction conditions may be required compared to unsubstituted benzene (B151609). youtube.com The substitution will be directed primarily to the meta positions of the phenyl rings relative to the point of attachment to the pyrazine core.
Substitution on the Pyridyl Ring:
The pyridyl ring at the 5-position is also electron-deficient and its reactivity towards electrophilic substitution is significantly lower than that of benzene. quimicaorganica.org Electrophilic attack on the pyridine (B92270) ring generally occurs at the 3- and 5-positions (relative to the pyridine nitrogen) under forcing conditions. quora.com The pyrazine substituent will further deactivate the pyridyl ring.
Nucleophilic aromatic substitution, on the other hand, is more facile on the pyridyl ring, particularly at the positions ortho and para to the nitrogen atom. uoanbar.edu.iqyoutube.com The presence of a good leaving group on the pyridyl ring would enable its displacement by various nucleophiles.
Reaction Kinetics and Thermodynamic Studies of Chemical Transformations
Detailed kinetic and thermodynamic data for the specific chemical transformations of this compound are not extensively reported in the literature. However, general principles and data from related systems can provide valuable insights.
Reaction Kinetics:
The rates of the chemical transformations discussed above will be highly dependent on the specific reaction conditions, including temperature, solvent, and the nature of the reagents and catalysts.
Cross-Coupling Reactions: The kinetics of palladium-catalyzed cross-coupling reactions are complex and involve several steps, including oxidative addition, transmetalation, and reductive elimination. The rate-determining step can vary depending on the specific catalytic system and substrates. nih.govuzh.ch
Electrophilic Substitution: The rates of electrophilic substitution on the phenyl and pyridyl rings will be significantly slower than that of benzene due to the deactivating effect of the pyrazine core and the pyridyl nitrogen. quimicaorganica.org
Thermodynamic Studies:
The thermodynamic parameters, such as enthalpy and entropy of reaction, determine the position of equilibrium for a given transformation.
Isomerization and Rearrangements: The relative stability of different isomers, such as the dihydropyrazine intermediates, can be assessed through their Gibbs free energies of formation. nih.gov Thermodynamic data for pyrazine and its simple derivatives are available and can be used as a basis for computational studies to predict the thermodynamics of more complex systems. youtube.com
Redox Reactions: The thermodynamics of the oxidative and reductive transformations can be evaluated from the standard reduction potentials of the involved species.
The following table provides a summary of general thermodynamic data for the parent pyrazine molecule, which serves as a foundational reference for understanding the energetics of its derivatives.
| Thermodynamic Parameter | Value | Reference |
| Standard Molar Enthalpy of Formation (gas) | 203.2 ± 1.5 kJ·mol⁻¹ | youtube.com |
| Standard Molar Enthalpy of Vaporization | 42.0 ± 0.8 kJ·mol⁻¹ | youtube.com |
| Standard Molar Enthalpy of Fusion | 14.1 ± 0.2 kJ·mol⁻¹ | researchgate.net |
These values provide a baseline for computational estimations of the thermodynamic properties of more complex derivatives like this compound.
Ix. Future Research Directions and Emerging Applications for 2,3 Diphenyl 5 Pyridin 2 Yl Pyrazine
Exploration of Novel Synthetic Pathways
Future research will likely focus on developing more efficient and versatile synthetic routes to 2,3-Diphenyl-5-(pyridin-2-yl)pyrazine and its derivatives. While classical methods for pyrazine (B50134) synthesis, such as the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, are established, there is a continuous drive for methodologies that offer higher yields, greater functional group tolerance, and more environmentally benign conditions. nih.govnih.gov
Emerging synthetic strategies that could be applied and optimized for this specific compound include:
Transition-Metal-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki and Buchwald-Hartwig couplings are powerful tools for constructing C-C and C-N bonds, respectively. researchgate.nettandfonline.com Future work could explore the stepwise or one-pot synthesis of this compound from appropriately halogenated pyrazine precursors and phenyl and pyridyl boronic acids or amines.
Acceptorless Dehydrogenative Coupling: This atom-economical approach involves the formation of pyrazines from 2-amino alcohols, catalyzed by earth-abundant metals like manganese, with hydrogen gas and water as the only byproducts. nih.gov Adapting this methodology could provide a sustainable route to the target molecule.
Multicomponent Reactions: Designing a convergent synthesis where the pyrazine core and its substituents are assembled in a single step from three or more starting materials could significantly streamline the production of a library of derivatives for screening in various applications. nih.gov
| Synthetic Approach | Potential Advantages | Key Precursors |
| Transition-Metal Catalysis | High functional group tolerance, well-established methods. | Halogenated pyrazines, phenylboronic acid, pyridylboronic acid. |
| Dehydrogenative Coupling | Atom-economical, environmentally friendly. | Substituted 2-amino alcohols. |
| Multicomponent Reactions | High efficiency, rapid access to derivatives. | 1,2-dicarbonyls, 1,2-diamines, pyridyl aldehydes. |
Advanced Computational Modeling for Property Prediction and Materials Design
Computational chemistry is poised to play a pivotal role in accelerating the discovery of applications for this compound. Density Functional Theory (DFT) and other modeling techniques can predict a wide range of molecular properties, guiding experimental efforts and providing fundamental insights into the structure-property relationships of this compound. nih.govrsc.orgmdpi.com
Key areas for future computational investigation include:
Electronic and Optical Properties: DFT calculations can be employed to determine the HOMO-LUMO energy gap, which is crucial for predicting the electronic absorption and emission spectra. mdpi.comnih.gov This information is vital for assessing its potential in optoelectronic devices.
Nonlinear Optical (NLO) Properties: Computational screening for NLO properties can identify whether this compound has potential applications in photonics and optical data processing. nih.gov
Molecular Geometry and Conformation: Understanding the preferred spatial arrangement of the phenyl and pyridyl rings relative to the pyrazine core is essential for designing host-guest systems and predicting crystal packing.
Reactivity and Reaction Mechanisms: Computational modeling can elucidate the mechanisms of synthetic reactions, helping to optimize conditions and yields. It can also predict sites of reactivity for further functionalization.
Development of New Coordination Complexes with Unique Chemical and Physical Properties
The presence of multiple nitrogen atoms in both the pyrazine and pyridine (B92270) rings makes this compound an excellent ligand for the formation of coordination complexes with a wide range of metal ions. nih.govijcrt.org The resulting metal complexes are expected to exhibit interesting photophysical, electronic, and catalytic properties.
Future research in this area will likely involve:
Synthesis of Novel Metal Complexes: Exploration of reactions with various transition metals (e.g., ruthenium, rhenium, iridium, copper, zinc) to create mononuclear, binuclear, or polynuclear complexes. researchgate.net The coordination mode of the ligand (e.g., monodentate, bidentate, bridging) will be a key area of investigation.
Photophysical Characterization: Study of the luminescence and phosphorescence properties of the metal complexes. The combination of the ligand's π-conjugated system with a heavy metal center could lead to materials with applications in organic light-emitting diodes (OLEDs) and chemical sensors.
Catalytic Activity: Investigation of the potential for these coordination compounds to act as catalysts in organic transformations. The well-defined coordination sphere and the electronic tunability of the ligand could lead to highly active and selective catalysts.
Magnetic Properties: For complexes with paramagnetic metal centers, the study of their magnetic behavior could reveal interesting properties for applications in materials science.
Integration into Next-Generation Optoelectronic Devices
Pyrazine-based materials are increasingly being investigated for their favorable charge transfer properties and their potential in optoelectronic applications. rsc.orgresearchgate.net The combination of electron-withdrawing pyrazine and tunable aromatic substituents in this compound makes it a promising component for next-generation devices.
Potential applications to be explored include:
Organic Light-Emitting Diodes (OLEDs): This compound and its metal complexes could function as emissive materials, host materials, or electron-transporting materials in OLEDs. rsc.orgrsc.org The emission color could be tuned by modifying the substituents on the phenyl rings.
Dye-Sensitized Solar Cells (DSSCs): As a component of organic dyes, this molecule could be used to sensitize semiconductor materials like TiO2 to visible light, enabling the conversion of solar energy into electricity. mdpi.com
Organic Field-Effect Transistors (OFETs): The π-conjugated system suggests that it could exhibit semiconductor properties, making it a candidate for the active layer in OFETs.
| Device Type | Potential Role of the Compound | Key Properties to Optimize |
| OLEDs | Emissive Layer, Host Material, Electron Transport Layer | High photoluminescence quantum yield, appropriate energy levels, good thermal stability. |
| DSSCs | Organic Sensitizer | Broad absorption spectrum, efficient charge injection. |
| OFETs | Active Semiconductor Layer | High charge carrier mobility, good film-forming properties. |
Role in Supramolecular Chemistry and Self-Assembly
The rigid structure and the presence of hydrogen bond acceptors (nitrogen atoms) and potential hydrogen bond donors (if functionalized) make this compound an excellent building block for supramolecular chemistry and the design of self-assembling systems. rsc.orgresearchgate.net
Future research is expected to focus on:
Crystal Engineering: Studying the non-covalent interactions (e.g., π-π stacking, C-H···N interactions) that govern the crystal packing of the molecule. This knowledge can be used to design materials with specific solid-state properties.
Coordination-Driven Self-Assembly: Using the ligand in combination with metal ions that have specific coordination geometries (e.g., square planar Pt(II) or Pd(II)) to construct discrete metallamacrocycles, such as squares or hexagons. researchgate.net These structures can have applications in molecular recognition, catalysis, and drug delivery.
Formation of Supramolecular Polymers: Designing derivatives that can self-assemble into extended one-, two-, or three-dimensional networks through hydrogen bonding or other non-covalent interactions.
Q & A
Q. Advanced Optimization Considerations
- Regioselectivity Control : Use steric directing groups (e.g., bulky substituents on the pyridine ring) to minimize byproducts. Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency at 80–100°C .
- Catalyst Selection : Pd(PPh₃)₄ improves yield in Suzuki-Miyaura coupling for introducing the pyridinyl moiety .
Which spectroscopic techniques are most effective for characterizing this compound?
Q. Basic Characterization
Q. Advanced Data Analysis
- Contradictory Spectra Resolution : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions. Gas chromatography (GC) with Carbowax 20M columns distinguishes volatile byproducts .
How does the electronic structure of this compound influence its reactivity?
Basic Reactivity Insights
The electron-deficient pyrazine core undergoes nucleophilic substitution at the C-5 position. The pyridinyl group enhances π-stacking interactions, stabilizing intermediates in cross-coupling reactions .
Q. Advanced Mechanistic Studies
- DFT Calculations : Predict electrophilic/nucleophilic sites using HOMO-LUMO gaps. The pyridine nitrogen (N-1) acts as a Lewis base, facilitating coordination with transition metals .
- Kinetic Profiling : Monitor reaction progress via in-situ IR spectroscopy to identify rate-determining steps (e.g., C–N bond formation) .
What strategies are recommended for resolving contradictions in experimental data during characterization?
Q. Methodological Approaches
- Cross-Validation : Compare GC-MS, HPLC, and NMR data to confirm purity (>95%) .
- X-ray Crystallography : Resolve structural ambiguities (e.g., bond angles, torsion strains) caused by steric hindrance from diphenyl groups .
Case Study Example
Discrepancies in melting points (e.g., observed 145–148°C vs. literature 150°C) may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify thermal transitions .
How can researchers design biological assays to evaluate the medicinal potential of this compound?
Q. Basic Assay Design
Q. Advanced Optimization
- SAR Studies : Modify substituents (e.g., electron-withdrawing groups on phenyl rings) to enhance binding to CYP450 enzymes. Use molecular docking (AutoDock Vina) to predict interactions .
What computational tools are suitable for modeling the compound’s interactions with biological targets?
Q. Recommended Workflow
Structure Preparation : Optimize geometry using Gaussian09 (B3LYP/6-31G* basis set) .
Docking Simulations : Employ GROMACS or AMBER for MD simulations to assess binding stability .
ADMET Prediction : Use SwissADME to evaluate bioavailability and blood-brain barrier permeability .
How should researchers handle stability and storage challenges for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
